
(S)-2-(4-Methylcyclohexylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Methylcyclohexylidene)acetonitrile is an organic compound characterized by its unique structure, which includes a cyclohexylidene ring substituted with a methyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Methylcyclohexylidene)acetonitrile typically involves the reaction of 4-methylcyclohexanone with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(4-Methylcyclohexylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(4-Methylcyclohexylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methylcyclohexylidene)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
®-2-(4-Methylcyclohexylidene)acetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Methylcyclohexanone: A precursor in the synthesis of (S)-2-(4-Methylcyclohexylidene)acetonitrile.
Cyclohexylideneacetonitrile: A structurally related compound with a different substitution pattern.
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-(4-methylcyclohexylidene)acetonitrile |
InChI |
InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h6,8H,2-5H2,1H3 |
InChI Key |
QMUPUTCNIUGNQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC#N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




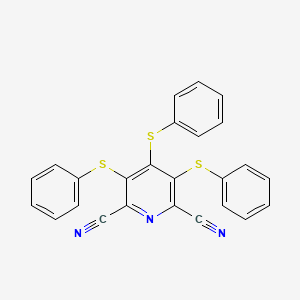
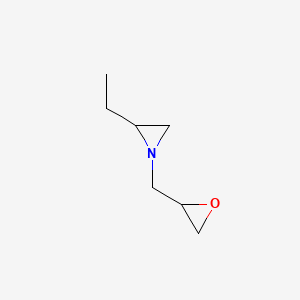
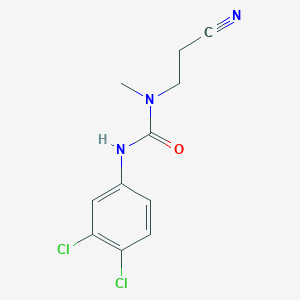
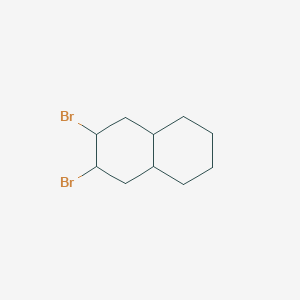
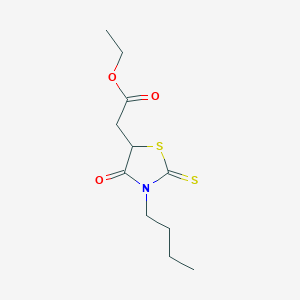
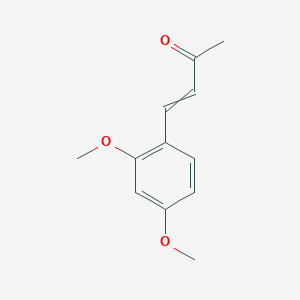
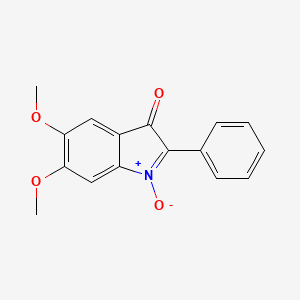
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
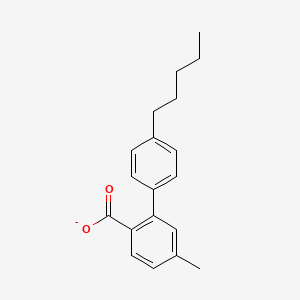
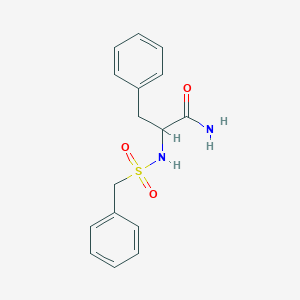
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
